molecular formula C12H14O2 B8657831 3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde

Cat. No.: B8657831
M. Wt: 190.24 g/mol
InChI Key: QLZBCMCCGULZRP-UHFFFAOYSA-N
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Description

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of three methyl groups and an aldehyde functional group, making it a unique derivative of benzofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.

    Reduction: 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The benzofuran ring may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-5-carbaldehyde: Lacks the additional methyl groups, resulting in different chemical properties.

    3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol: A reduced form of the aldehyde compound.

    3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid: An oxidized form of the aldehyde compound.

Uniqueness

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups and an aldehyde functional group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-8-4-9(6-13)5-10-11(8)14-7-12(10,2)3/h4-6H,7H2,1-3H3

InChI Key

QLZBCMCCGULZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCC2(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a nitrogen flushed 50 mL round bottom flask were added 5-bromo-3,3,7-trimethyl-2,3-dihydro-1-benzofuran (0.11 g, 0.46 mmol) and THF (3 mL). A solution of n-BuLi (0.20 mL, 2.5 M solution in hexanes) was added via a syringe at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes, then DMF (0.053 mL, 0.68 mmol) was added. The reaction mixture was allowed to warm to room temperature. EtOAc (20 mL) and wet silica gel (5 g silica gel/0.5 mL of water) were added. The resulting mixture was stirred at room temperature for 10 minutes and then filtered. The resulting solid was rinsed with EtOAc. The filtrate was concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (40 mg) as colorless solid.
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.053 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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